![molecular formula C13H18N2O2S B5688306 N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival.
Mechanism of Action
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB that binds to it in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the phosphorylation of IκBα by blocking the activity of IKK. This leads to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activation. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the activity of other signaling pathways, including AKT and STAT3, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to various stimuli. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
Advantages and Limitations for Lab Experiments
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a potent inhibitor of NF-κB and other signaling pathways, making it a valuable tool for studying the role of these pathways in inflammation and cancer. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations that should be considered when using it in lab experiments. First, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have off-target effects, which can lead to unintended consequences in experimental systems. Second, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be toxic at high concentrations, which can limit its use in certain experimental systems.
Future Directions
For research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 include:
1. Developing more selective inhibitors of NF-κB and other signaling pathways to minimize off-target effects.
2. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a combination therapy with other anti-cancer agents.
3. Studying the effects of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 on other cellular processes, such as autophagy and apoptosis.
4. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. It inhibits the activation of NF-κB and other signaling pathways, leading to the inhibition of inflammation and cancer cell growth. While N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations, it is a valuable tool for studying the role of these pathways in various diseases. Future research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 will help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to produce 2-methoxyphenyl isothiocyanate. The second step involves the reaction of 2-methoxyphenyl isothiocyanate with 2,2-dimethylpropanoyl chloride to produce N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082. The yield of the final product is around 50%, and the purity can be increased using column chromatography.
Scientific Research Applications
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, leading to the expression of genes involved in inflammation and cell survival.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the expression of its target genes.
In addition to its anti-inflammatory properties, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including NF-κB, AKT, and STAT3.
properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)11(16)15-12(18)14-9-7-5-6-8-10(9)17-4/h5-8H,1-4H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZSNYSTWBBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
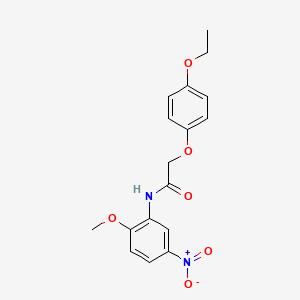
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
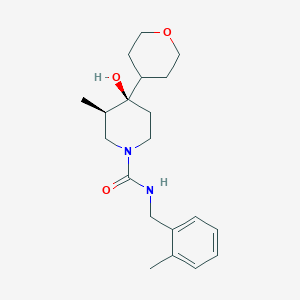
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
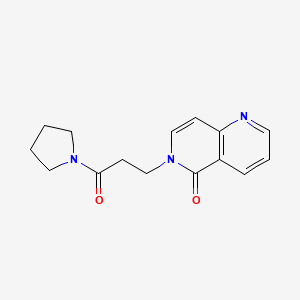
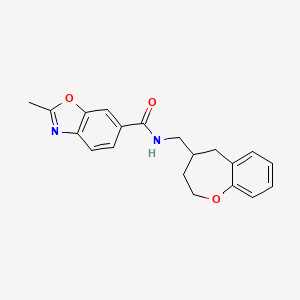
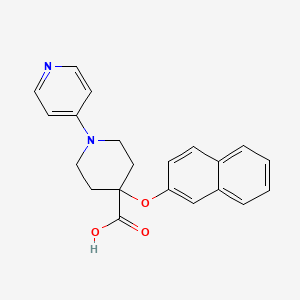
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)